molecular formula C11H16N4O4 B3051363 Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide CAS No. 33207-44-2

Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide

Cat. No.: B3051363
CAS No.: 33207-44-2
M. Wt: 268.27 g/mol
InChI Key: OHDGFKJVBKWYHH-AWNIVKPZSA-N
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Description

Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide is a chemical compound with the molecular formula C11H16N4O4 It is known for its unique structure, which includes a nitrofurfurylidene group attached to a hydrazide moiety

Preparation Methods

The synthesis of Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide typically involves the reaction of N-isobutylglycine with 5-nitrofurfuraldehyde in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours. The product is then purified through recrystallization or other purification techniques to obtain the desired compound.

Chemical Reactions Analysis

Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different oxidation products.

    Reduction: The nitro group can also be reduced to an amine group under suitable conditions.

    Substitution: The hydrazide moiety can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

Scientific Research Applications

Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide involves its interaction with specific molecular targets. The nitrofurfurylidene group is known to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. Additionally, the hydrazide moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, disrupting their function .

Comparison with Similar Compounds

Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide can be compared with other similar compounds, such as:

    Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazone: Similar structure but different functional group.

    This compound derivatives: Various derivatives with modifications in the nitrofurfurylidene or hydrazide moieties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methylpropylamino)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4/c1-8(2)5-12-7-10(16)14-13-6-9-3-4-11(19-9)15(17)18/h3-4,6,8,12H,5,7H2,1-2H3,(H,14,16)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDGFKJVBKWYHH-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNCC(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186856
Record name Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33207-44-2
Record name Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033207442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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